4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
CAS No.:
Cat. No.: VC13267838
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N4O |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)phenol |
| Standard InChI | InChI=1S/C13H10N4O/c18-11-5-3-9(4-6-11)12-15-13(17-16-12)10-2-1-7-14-8-10/h1-8,18H,(H,15,16,17) |
| Standard InChI Key | NRSMRIGPWSTPTQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)O |
| Canonical SMILES | C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of three primary components:
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A 1,2,4-triazole ring (five-membered heterocycle with three nitrogen atoms).
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A pyridin-3-yl group (six-membered aromatic ring with one nitrogen atom at position 3).
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A phenol group (aromatic ring with a hydroxyl substituent).
The triazole ring serves as the central scaffold, with the pyridine and phenol groups attached at positions 5 and 3, respectively .
IUPAC Name and Formula
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IUPAC Name: 4-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)phenol.
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Molecular Formula: C₁₃H₁₀N₄O.
Spectroscopic Data
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IR Spectroscopy: Key absorption bands include:
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¹H NMR: Signals at δ 7.16–8.38 ppm (aromatic protons), δ 3.50–4.23 ppm (methylene protons), and δ 9.60 ppm (phenolic –OH) .
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is typically synthesized via multi-step protocols:
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Formation of Triazole Core:
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Phenolic Coupling:
Example Reaction Scheme:
Physicochemical Properties
Biological Activities and Mechanisms
Antimicrobial Activity
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Gram-Negative Bacteria: MIC values of 31.25–62.5 μg/mL against Pseudomonas aeruginosa and Escherichia coli .
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Fungal Strains: Moderate activity against Candida albicans (MIC = 62.5 μg/mL) .
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Mechanism: Disruption of microbial cell membranes via thiol-group interactions .
Antioxidant Properties
Applications in Medicinal Chemistry
Drug Development
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Kinase Inhibitors: Structural analogs show promise as tyrosine kinase inhibitors (e.g., EGFR inhibition) .
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Antimicrobial Agents: Scaffold for combating multidrug-resistant pathogens .
Material Science
Recent Advances and Future Directions
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